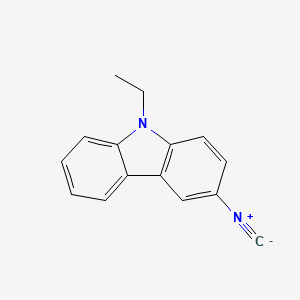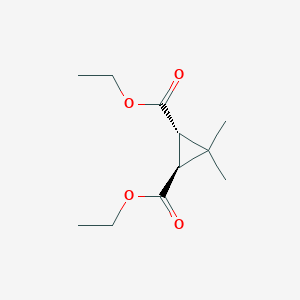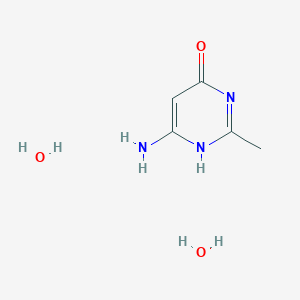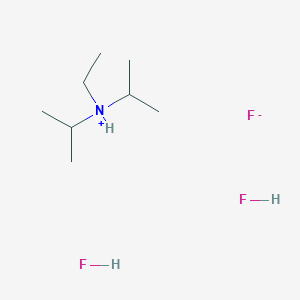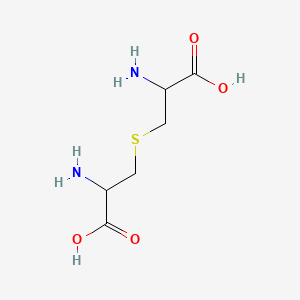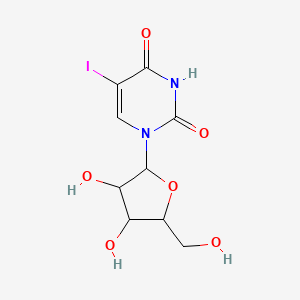![molecular formula C20H12K2N2O5 B7814817 Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate is a complex organic compound that belongs to the family of biquinoline derivatives This compound is characterized by the presence of two quinoline rings connected by a central carbon-carbon bond, with carboxylate groups at the 4,4’ positions and potassium ions as counterions The hydrate form indicates that the compound includes water molecules in its crystalline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate typically involves the reaction of 2,2’-biquinoline with potassium hydroxide and carbon dioxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:
Formation of 2,2’-biquinoline: This can be synthesized through the Skraup or Ganch reactions, which involve the condensation of aniline derivatives with glycerol and sulfuric acid.
Carboxylation: The 2,2’-biquinoline is then reacted with carbon dioxide in the presence of potassium hydroxide to introduce the carboxylate groups at the 4,4’ positions.
Hydration: The final step involves the crystallization of the product from an aqueous solution, resulting in the hydrate form.
Industrial Production Methods
Industrial production of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The crystallization step is optimized to yield high-purity hydrate crystals, which are then dried and packaged for use.
化学反応の分析
Types of Reactions
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline derivatives.
Substitution: The carboxylate groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated biquinoline derivatives.
科学的研究の応用
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique optical and electronic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as polymers and membranes, for gas separation and catalysis.
作用機序
The mechanism of action of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate involves its ability to coordinate with metal ions through the nitrogen atoms of the quinoline rings and the oxygen atoms of the carboxylate groups. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is the basis for its antimicrobial and anticancer activities.
類似化合物との比較
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate can be compared with other biquinoline derivatives, such as:
2,2’-Biquinoline-6,6’-dicarboxylate: Similar structure but with carboxylate groups at the 6,6’ positions, leading to different coordination properties.
2,2’-Biquinoline-7,7’-dicarboxylate: Carboxylate groups at the 7,7’ positions, affecting its reactivity and applications.
2,2’-Biquinoline-8,8’-dicarboxylate: Carboxylate groups at the 8,8’ positions, resulting in unique chemical behavior.
The uniqueness of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate lies in its specific positioning of carboxylate groups, which provides distinct coordination chemistry and reactivity compared to its analogs.
特性
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2K.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWOYNOFIWOQKN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
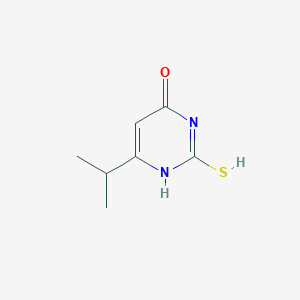

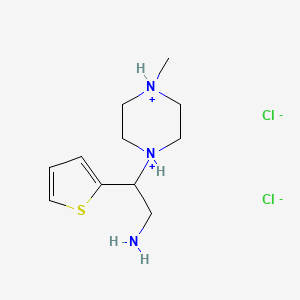
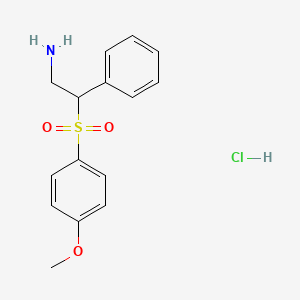
![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
![4-[(1-Hydroxybutan-2-yl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814767.png)

